molecular formula C17H16F3N5O3S B2927763 N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 1421482-78-1

N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B2927763
CAS No.: 1421482-78-1
M. Wt: 427.4
InChI Key: QZKCRUWWYODMHQ-UHFFFAOYSA-N
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Description

Product Overview N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-4-(trifluoromethoxy)benzenesulfonamide is a small molecule research chemical with the CAS Registry Number 1421482-78-1 . It has a molecular formula of C 17 H 16 F 3 N 5 O 3 S and a molecular weight of 427.40 g/mol . This compound is part of a class of molecules featuring a pyridazine core and a sulfonamide group, structures that are frequently investigated in medicinal chemistry and drug discovery for their potential to interact with biologically relevant enzymes and receptors. Research Value and Potential Applications The molecular structure of this compound suggests it may be of significant interest in several research areas. The presence of the sulfonamide functional group often confers the ability to act as an enzyme inhibitor, making this compound a potential candidate for probing biological pathways . Researchers might explore its activity against various enzymatic targets. Furthermore, the pyridazine scaffold is a privileged structure in pharmaceutical research, found in compounds with a wide range of biological activities . The specific substitution pattern, including the pyrrole and trifluoromethoxy phenyl rings, provides a unique profile for structure-activity relationship (SAR) studies. It can be used as a key intermediate or a building block in the synthesis of more complex molecules for high-throughput screening libraries. Physical-Chemical Properties To aid in experimental planning, several predicted physicochemical properties are available. The estimated density of the compound is 1.46 ± 0.1 g/cm³ at 20 °C and 760 Torr. Its predicted boiling point is 610.8 ± 65.0 °C, and the pKa is predicted to be 10.20 ± 0.50 . Researchers are encouraged to consult the safety data sheet (SDS) for proper handling, storage, and disposal information. Notice This product is intended for research purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should conduct all necessary due diligence and safety assessments prior to use.

Properties

IUPAC Name

N-[2-[(6-pyrrol-1-ylpyridazin-3-yl)amino]ethyl]-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N5O3S/c18-17(19,20)28-13-3-5-14(6-4-13)29(26,27)22-10-9-21-15-7-8-16(24-23-15)25-11-1-2-12-25/h1-8,11-12,22H,9-10H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZKCRUWWYODMHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=NN=C(C=C2)NCCNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-4-(trifluoromethoxy)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridazine Core: Starting with a suitable pyridazine precursor, the pyrrole group is introduced via a nucleophilic substitution reaction.

    Introduction of the Ethylamine Linker: The ethylamine linker is attached through a reductive amination process, where the pyridazine derivative reacts with an ethylamine source in the presence of a reducing agent.

    Attachment of the Trifluoromethoxybenzenesulfonamide Group: The final step involves the sulfonylation of the intermediate compound with 4-(trifluoromethoxy)benzenesulfonyl chloride under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would be scaled up using optimized reaction conditions to ensure high yield and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the sulfonamide group or the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, sulfonyl chlorides.

Major Products

The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

Biologically, N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-4-(trifluoromethoxy)benzenesulfonamide has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It has shown promise in preclinical studies for the treatment of certain diseases, including cancer and inflammatory conditions, due to its ability to modulate biological pathways.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-4-(trifluoromethoxy)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound binds to these targets, altering their activity and thereby modulating biological pathways. For example, it may inhibit the activity of a specific enzyme involved in disease progression, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Analogs with Pyridazine and Sulfonamide Scaffolds

A closely related compound, N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide (), shares the pyridazine-sulfonamide backbone but replaces the pyrrole group with a pyridin-4-yl substituent. For instance, the pyridinyl group may enhance π-π stacking interactions in hydrophobic binding pockets, whereas the pyrrole group could offer hydrogen-bonding opportunities via its NH group .

Compound Core Structure Substituent at Pyridazine 3-Position Sulfonamide Substituent
Target Compound Pyridazine + aminoethyl linker 1H-pyrrol-1-yl 4-(trifluoromethoxy)phenyl
Analog () Pyridazine + aminoethyl linker Pyridin-4-yl 4-(trifluoromethoxy)phenyl

Sulfonamide Derivatives with Varied Aromatic Substituents

describes sulfonamide derivatives such as N-(2-((4-(3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)pyridin-2-yl)amino)ethyl)-4-methylbenzenesulfonamide (1f) and N-(2-((4-(3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)pyridin-2-yl)amino)ethyl)-4-(trifluoromethyl)benzenesulfonamide (1g). These compounds feature pyrazole-pyridine cores instead of pyridazine-pyrrole systems. Key differences include:

  • Electronic Effects : The trifluoromethoxy group in the target compound is a strong electron-withdrawing group, whereas methyl (1f) and trifluoromethyl (1g) substituents vary in lipophilicity and steric bulk.

Compounds with Alternate Heterocyclic Systems

The patent-derived compound 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide () replaces pyridazine with a pyrazolo[3,4-d]pyrimidine core fused to a chromen-4-one ring. This structure introduces additional hydrogen-bond acceptors (chromen-4-one carbonyl) and fluorinated aromatic groups, which are known to enhance metabolic stability and target selectivity in kinase inhibitors .

Substituent-Driven Functional Differences

  • Trifluoromethoxy vs.
  • Pyrrole vs. Pyridine : The pyrrole group’s NH moiety (target compound) may engage in hydrogen bonding absent in pyridine-substituted analogs (), influencing receptor binding kinetics .

Biological Activity

N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-4-(trifluoromethoxy)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group , a pyridazine ring , and a pyrrole moiety . Its molecular formula is C₁₈H₁₈N₄O₂S, indicating a sophisticated structure that may interact with various biological targets.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may act by inhibiting key enzymes involved in viral replication or bacterial metabolism.
  • Receptor Interaction : It might interact with specific receptors, modulating signaling pathways linked to inflammation or infection response .

Synthesis Pathways

The synthesis of this compound typically involves several steps:

  • Formation of the Pyridazine Core : This can be achieved through cyclization reactions of appropriate precursors.
  • Introduction of the Pyrrole Moiety : A substitution reaction introduces the pyrrole group into the pyridazine framework.
  • Attachment of the Sulfonamide Group : The final step involves coupling reactions to attach the sulfonamide moiety, which is crucial for its biological activity.

Case Studies and Research Findings

Several studies have explored the biological activity of sulfonamide derivatives similar to this compound:

StudyFindings
Wu et al. (1999)Investigated the effects of sulfonamide derivatives on cardiovascular parameters, showing significant impacts on perfusion pressure in rat models .
Schwartz et al. (1995)Reported on carbonic anhydrase inhibitors derived from sulfonamides, indicating potential therapeutic applications in heart failure .
MDPI (2024)Highlighted antiviral activities of heterocyclic compounds, suggesting that similar structures could enhance antiviral efficacy .

Q & A

Q. How should researchers handle batch-to-batch variability in compound purity?

  • Methodological Answer :
  • Implement QC protocols : Minimum 95% purity via HPLC, with adjustments to column temperature (30–40°C) to resolve co-eluting impurities .
  • Use DoE (Design of Experiments) to identify critical process parameters (e.g., reaction temperature, catalyst loading) affecting purity .

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